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Compound of Interest

Compound Name: 6-Phenoxyhexyl bromide

CAS No.: 51795-97-2

Cat. No.: B3023626

Get Quote

Executive Summary: The "Anchor" Effect
In medicinal chemistry, alkyl halides are rarely the end goal; they are the means to install a

functional chain. While 1-Bromohexane introduces a simple lipophilic hexyl chain, 6-
Phenoxyhexyl bromide introduces a pharmacophoric anchor.[1]

The terminal phenoxy group is not merely a spectator; it provides:

Stacking Capability: Critical for binding in hydrophobic pockets (e.g., GPCR exosites).

Dipole Modulation: The ether linkage (

) alters the electronic profile compared to a pure hydrocarbon chain.

Crystallinity: Phenoxy derivatives often crystallize better than their purely aliphatic

counterparts, aiding purification.

Comparative Chemical Profile
The following table contrasts 6-Phenoxyhexyl bromide with its closest structural analogs.
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Feature
6-Phenoxyhexyl

Bromide
1-Bromohexane 1,6-Dibromohexane

Structure

Primary Utility
Ligand Design

(Hydrophobic Tailing)

Solubility (Lipophilicity

increase)

Linker Synthesis (Bis-

alkylation)

Boiling Point ~172–174 °C (13 Torr) 155 °C (Atmospheric) 243 °C (Atmospheric)

Leaving Group (

) Lability

High (

Active)

High (

Active)

High (Risk of

cyclization/polymerizat

ion)

Steric Profile
Bulkier terminal

(Phenoxy)
Linear/Flexible

Linear/Reactive both

ends

Purification

Column

Chromatography (UV

Active)

Distillation (No UV

chromophore)
Distillation/Column

Key Insight: The UV activity of the phenoxy group (Abs

nm) makes 6-Phenoxyhexyl bromide significantly easier to track via LC-MS/HPLC during
reaction monitoring compared to 1-bromohexane, which requires staining (e.g.,

or

) on TLC.[1]

Reactivity & Mechanism
Both compounds react primarily via the

mechanism. However, the phenoxy group at the C6 position exerts a subtle "remote effect."

1-Bromohexane: Purely aliphatic. Reactivity is governed solely by steric hindrance at the

-carbon.

6-Phenoxyhexyl bromide: The ether oxygen at C6 is too distant to exert a strong inductive

($ -I $) effect on the
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-carbon (C1). Therefore, its nucleophilic substitution kinetics are nearly identical to 1-
bromohexane.[1] However, the solubility profile differs; the phenoxy group increases
solubility in moderately polar solvents (e.g., DCM, THF) compared to the highly non-polar 1-
bromohexane.[1]

Visualizing the Pathway
The following diagram illustrates the

alkylation pathway and the competing E2 elimination risk, which is common when using strong
bases.
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Caption: Kinetic pathway showing the dominant SN2 substitution versus the thermal E2

elimination side-reaction.

Validated Experimental Protocols
These protocols are designed to minimize the "Elimination Product" shown in the diagram

above.

Protocol A: N-Alkylation of Secondary Amines (General Linker
Installation)
Target: Attaching the phenoxyhexyl tail to a piperazine or piperidine scaffold.

Reagents:

Substrate: Secondary Amine (1.0 equiv)
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Reagent: 6-Phenoxyhexyl bromide (1.1 equiv)[1]

Base:

(3.0 equiv) or

(2.0 equiv for faster kinetics)

Solvent: Acetonitrile (MeCN) or DMF.

Catalyst: KI (0.1 equiv) - Crucial for Finkelstein activation.[1]

Step-by-Step Workflow:

Activation: Dissolve the amine in anhydrous MeCN (0.1 M concentration). Add powdered, dry

.

Catalysis: Add KI (Potassium Iodide). Why? This converts the Alkyl-Br to the more reactive

Alkyl-I in situ (Finkelstein reaction), accelerating the

step and allowing lower reaction temperatures (reducing elimination risk).

Addition: Add 6-Phenoxyhexyl bromide dropwise at room temperature.

Reaction: Heat to 60°C for 12–16 hours. Note: Do not exceed 80°C to avoid E2 elimination.

Workup: Filter off inorganic salts. Concentrate the filtrate.

Purification: The residue will contain the product and excess bromide. Since the bromide is

high-boiling (~172°C), do not attempt distillation. Use Flash Column Chromatography

(Hexane/EtOAc gradient). The product will be UV-active.

Protocol B: O-Alkylation (Phenol Ether Synthesis)
Target: Creating bis-aryl ether linkers.

Reagents:

Substrate: Phenol derivative (1.0 equiv)
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Reagent: 6-Phenoxyhexyl bromide (1.2 equiv)[1]

Base:

(1.5 equiv) - Cesium effect promotes solubility of the phenoxide.

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

Deprotonation: Stir Phenol and

in DMF at RT for 30 mins. The solution should turn yellow/orange (phenoxide formation).

Alkylation: Add 6-Phenoxyhexyl bromide.

Heating: Heat to 80°C for 4 hours.

Quench: Pour into ice water. The product often precipitates as a solid due to the high

lipophilicity of the double-aromatic system.

Filtration: Collect the solid. Recrystallize from Ethanol/Heptane if necessary.

Troubleshooting & Optimization Logic
Use this decision tree to select the correct conditions for your specific substrate.
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Caption: Optimization decision tree for selecting base and solvent systems.

Safety & Handling
Toxicity: Like most alkyl bromides, 6-Phenoxyhexyl bromide is an alkylating agent and a

potential skin sensitizer.[1] However, its lower volatility compared to 1-bromohexane reduces

inhalation risks under standard fume hood conditions.[1]
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Storage: Store at 2–8°C. Light sensitive (brown glass required) to prevent radical

decomposition of the bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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